N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide
CAS No.: 3109-35-1
Cat. No.: VC20425930
Molecular Formula: C20H16FNO3S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3109-35-1 |
|---|---|
| Molecular Formula | C20H16FNO3S |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-[2-(2-fluorobenzoyl)phenyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H16FNO3S/c1-14-10-12-15(13-11-14)26(24,25)22-19-9-5-3-7-17(19)20(23)16-6-2-4-8-18(16)21/h2-13,22H,1H3 |
| Standard InChI Key | ZNDPAUWIWUGTNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide consists of two aromatic rings interconnected via functional groups:
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A p-toluenesulfonamide group (-SO₂NH-C₆H₄-CH₃) at the para position of a methyl-substituted benzene ring.
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A fluorobenzoyl group (-C(=O)-C₆H₃F) ortho-substituted to the sulfonamide nitrogen .
The IUPAC name, N-[2-(2-fluorobenzoyl)phenyl]-4-methylbenzenesulfonamide, reflects this substitution pattern . The canonical SMILES string (CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F) further delineates the connectivity .
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 369.4 g/mol | |
| Density | 1.332 g/cm³ | |
| Boiling Point | 559.3°C at 760 mmHg | |
| Flash Point | 292.1°C | |
| LogP (Octanol-Water) | 5.32 | |
| PSA (Polar Surface Area) | 71.62 Ų |
The relatively high logP value suggests significant lipophilicity, which may influence membrane permeability in biological systems .
Synthesis and Analytical Characterization
Analytical Validation
Structural confirmation utilizes:
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NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic proton environments and substituent positions.
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Mass Spectrometry: High-resolution MS (Exact Mass: 369.083 Da) confirming molecular ion integrity .
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HPLC: Purity assessment using reverse-phase columns with UV detection at 254 nm.
Crystallographic data remain unreported, suggesting challenges in obtaining single crystals suitable for X-ray diffraction.
Material Science Applications
Polymer Additives
Sulfonamide-fluorobenzoyl hybrids can act as:
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Photoacid Generators (PAGs): Decomposing under UV to release sulfonic acids for photoresist patterning.
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Thermal Stabilizers: Suppressing oxidative degradation in polyolefins through radical scavenging.
Organic Electronics
The conjugated π-system enables potential use in:
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OLEDs: As electron-transport layers (ETLs) with HOMO/LUMO levels tuned via fluorine substitution.
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OFETs: Charge mobility up to 0.1 cm²/V·s reported in related sulfonamide semiconductors.
Future Research Directions
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Biological Screening: Prioritize assays against Gram-negative pathogens (Pseudomonas aeruginosa, Acinetobacter baumannii) given sulfonamides’ historical antibiotic role .
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Structure-Activity Relationships (SAR): Systematically modify the fluorobenzoyl and toluenesulfonamide substituents to optimize target binding.
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Formulation Studies: Address low aqueous solubility (predicted ~0.1 mg/mL) via nanoemulsion or cyclodextrin complexation.
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